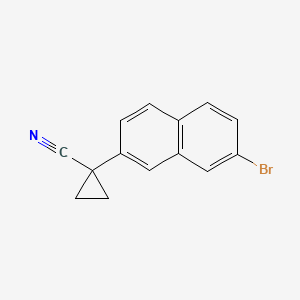
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C14H10BrN This compound features a cyclopropane ring attached to a naphthalene moiety substituted with a bromine atom at the 7th position and a nitrile group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 7-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated naphthalene undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, often using a reagent like diazomethane or a Simmons-Smith reagent.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination, cyclopropanation, and nitrile introduction can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted naphthalenes
- Oxidized or reduced derivatives of the original compound
- Linear or branched carbon chains from cyclopropane ring opening
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cyclopropanation and nitrile introduction reactions.
Biology and Medicine:
Pharmaceutical Research: Potential precursor for the development of new drugs targeting specific biological pathways.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and nitrile group can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparación Con Compuestos Similares
- 1-(7-Chloronaphthalen-2-YL)cyclopropane-1-carbonitrile
- 1-(7-Fluoronaphthalen-2-YL)cyclopropane-1-carbonitrile
- 1-(7-Iodonaphthalen-2-YL)cyclopropane-1-carbonitrile
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity and physical properties.
- Cyclopropane Ring: The cyclopropane ring provides rigidity and unique steric effects compared to other ring systems.
- Nitrile Group: The nitrile group is a versatile functional group that can participate in various chemical reactions, making these compounds valuable intermediates in organic synthesis.
Propiedades
Fórmula molecular |
C14H10BrN |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(7-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-4-2-10-1-3-12(7-11(10)8-13)14(9-16)5-6-14/h1-4,7-8H,5-6H2 |
Clave InChI |
KQILLKVKHVVGNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CC3=C(C=C2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
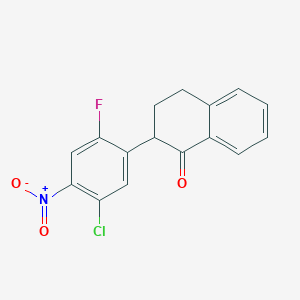
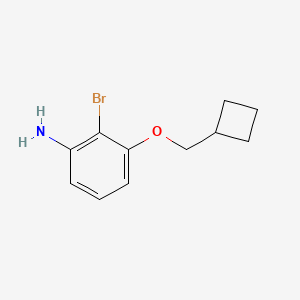
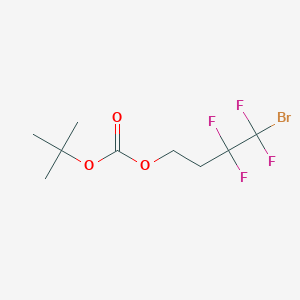

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
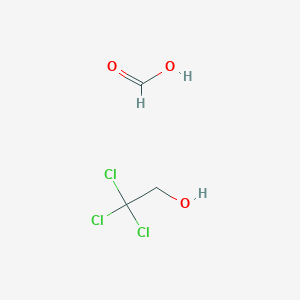


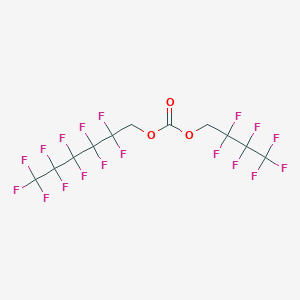
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
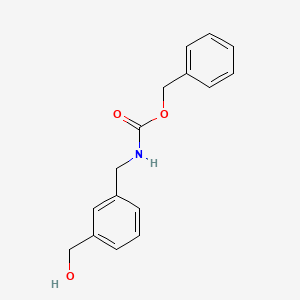
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
